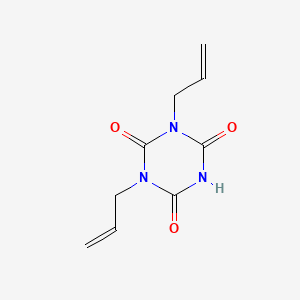

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVELLBUAKUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212145 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-79-7 | |

| Record name | Diallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione synthesis from cyanuric acid

An In-depth Technical Guide to the Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione from Cyanuric Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile crosslinking agent and monomer, from cyanuric acid.[1] The document delves into the core chemical principles, a detailed step-by-step laboratory protocol, characterization techniques, and critical safety considerations. Designed for researchers and chemical development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and a deeper understanding of the synthetic process.

Introduction and Significance

This compound, commonly known as Diallyl Isocyanurate, is a key chemical intermediate in materials science.[1] Its molecular structure features a stable 1,3,5-triazinane-2,4,6-trione (isocyanurate) core functionalized with two reactive allyl groups.[1] These allyl moieties enable the molecule to act as a potent crosslinking agent or monomer in polymerization reactions, leading to the formation of robust, three-dimensional polymer networks.[1] The incorporation of this compound into polymer matrices significantly enhances critical properties such as mechanical strength, thermal stability, and chemical resistance, making it invaluable for producing high-performance coatings, adhesives, and composites.[1]

The synthesis route starting from cyanuric acid is one of the most direct and well-documented methods, offering a reliable pathway for producing this important compound.[1] This guide focuses on this specific synthesis, providing the technical depth required for successful laboratory execution.

Reaction Mechanism and Chemical Principles

The synthesis of this compound from cyanuric acid is fundamentally a nucleophilic substitution reaction, specifically an N-alkylation. The core principles are outlined below:

-

Tautomerism of Cyanuric Acid : Cyanuric acid exists in a tautomeric equilibrium between the tri-keto form (1,3,5-triazinane-2,4,6-trione) and the tri-enol form (1,3,5-triazine-2,4,6-triol). Under the basic conditions of this synthesis, the more stable keto tautomer, also known as isocyanuric acid, is the predominant reactive species.

-

Activation via Deprotonation : The nitrogen-hydrogen (N-H) bonds of the isocyanurate ring are acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), the nitrogen atoms are deprotonated. This process generates a resonance-stabilized cyanurate anion, which is a significantly more potent nucleophile than the neutral cyanuric acid molecule.[1]

-

Nucleophilic Attack : The alkylating agent, allyl bromide, features an electrophilic carbon atom bonded to the bromine. The nucleophilic nitrogen of the cyanurate anion attacks this carbon, displacing the bromide ion and forming a new nitrogen-carbon bond.

-

Controlled Stoichiometry : To favor the formation of the 1,3-diallyl product over mono- or tri-allylated derivatives, a precise 1:2 molar ratio of cyanuric acid to allyl bromide is employed.[1] By controlling the stoichiometry, the reaction can be selectively directed towards the desired disubstituted product.

The overall reaction can be summarized as: C₃H₃N₃O₃ (Cyanuric Acid) + 2 CH₂=CHCH₂Br (Allyl Bromide) + 2 NaOH → C₉H₁₁N₃O₃ (this compound) + 2 NaBr + 2 H₂O

Step-by-Step Procedure

-

Preparation of Sodium Cyanurate Solution : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (8.00 g, 0.20 mol) in 150 mL of deionized water. The dissolution is exothermic; allow the solution to cool. Once at room temperature, add cyanuric acid (12.91 g, 0.10 mol). Stir the mixture until all the cyanuric acid has dissolved to form a clear solution of sodium cyanurate.

-

Causality: The strong base (NaOH) is essential to deprotonate the cyanuric acid, forming the highly nucleophilic cyanurate anion required for the subsequent alkylation step. [1]

-

-

Reaction Setup and Cooldown : Immerse the flask in an ice-water bath and cool the solution to between 10-15°C.

-

Causality: The alkylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent unwanted side reactions, and minimize the volatilization of the low-boiling allyl bromide.

-

-

Addition of Allyl Bromide : Add allyl bromide (17.8 mL, 0.20 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirred cyanurate solution over a period of approximately 1 hour, ensuring the temperature does not exceed 20°C.

-

Causality: A slow, dropwise addition is critical to maintain temperature control and to ensure a homogeneous reaction, which helps in maximizing the yield of the desired di-substituted product. [1]

-

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring the mixture overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion. [1]

-

Product Precipitation : After overnight stirring, cool the reaction mixture again in an ice bath. Slowly neutralize the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 7. A white solid will precipitate out of the solution.

-

Causality: The product has low solubility in neutral aqueous solution. Neutralization protonates any remaining cyanurate anion and reduces the solubility of the diallyl product, causing it to precipitate.

-

-

Purification : Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove sodium bromide and any other water-soluble impurities.

-

Causality: Washing is a crucial purification step. Using cold water minimizes the loss of product due to dissolution.

-

-

Drying : Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a white crystalline solid.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

| Property / Technique | Expected Result |

| Appearance | White crystalline solid |

| Molecular Formula | C₉H₁₁N₃O₃ [2] |

| Molecular Weight | 209.20 g/mol [2] |

| Melting Point | 59-61°C |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H, -CH=), ~5.2 (m, 4H, =CH₂), ~4.4 (d, 4H, N-CH₂) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1645 (C=C stretch), ~990 and ~930 (C-H bend, vinyl) |

Safety Data Sheet (SDS) Digest

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Hazard Class | Key Precautions |

| Allyl Bromide | Flammable Liquid, Toxic, Corrosive, Environmental Hazard | Highly toxic if swallowed or inhaled, causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames. Work exclusively in a fume hood. Use non-sparking tools and take measures to prevent static discharge. [3]Store in a tightly closed container in a cool, well-ventilated area. [3] |

| Cyanuric Acid | Eye Irritant | Avoid dust formation. [4]In case of contact with eyes, rinse cautiously with water for several minutes. General industrial hygiene practices are sufficient. [4] |

| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Avoid contact with skin and eyes. Wear appropriate protective gloves and eye/face protection. |

| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood. |

References

-

Sdfine. (n.d.). GHS Safety Data Sheet: Allyl Bromide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

-

Global Industrial. (n.d.). Safety Data Sheet: Cyanuric Acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Diallyl Isocyanurate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, commonly referred to as diallyl isocyanurate, is a versatile organic compound characterized by a triazine core with two allyl functional groups. Its unique chemical structure imparts a range of desirable properties, including high thermal stability and reactivity, making it a valuable building block in polymer chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and burgeoning applications, with a particular focus on its potential within the realm of drug development.

The IUPAC name for this compound is 1,3-bis(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione .[1][2] It is also known by several synonyms, including Isocyanuric Acid Diallyl Ester and 1,3-Diallylisocyanurate.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the allyl groups allows it to act as a crosslinking agent in polymerization reactions, leading to the formation of robust, three-dimensional polymer networks.[2] This crosslinking capability enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers.[2]

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione | [1][2] |

| Synonyms | Diallyl Isocyanurate, Isocyanuric Acid Diallyl Ester, 1,3-Diallylisocyanurate | [1] |

| CAS Number | 6294-79-7 | [3] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1] |

| Molecular Weight | 209.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | >98.0% (GC) | [3] |

| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | [3] |

Synthesis and Reactivity

The most common and well-documented method for synthesizing this compound is through the nucleophilic substitution of cyanuric acid with an allyl halide, such as allyl bromide.[2] This reaction is typically carried out in a basic aqueous medium. The base facilitates the deprotonation of the N-H groups of cyanuric acid, increasing the nucleophilicity of the nitrogen atoms.

Alternatively, substituted triazines can be synthesized from cyanuric chloride via a stepwise nucleophilic aromatic substitution. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by adjusting the temperature.[2]

Experimental Protocol: Synthesis of a Diallyl Cyanuric Derivative

The following protocol describes the synthesis of a diallyl cyanuric derivative, which provides a procedural basis for the synthesis of this compound.[4]

Materials:

-

Cyanuric acid

-

Sodium hydroxide (NaOH) solution (1.2 M)

-

Allyl bromide

-

Sulfuric acid (H₂SO₄) (10%)

Procedure:

-

Dissolve cyanuric acid (5.16 g, 0.04 mol) in 100 mL of 1.2 M NaOH solution at room temperature.

-

Slowly add allyl bromide (9.60 g, 0.08 mol) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture overnight.

-

Neutralize the reaction mixture to a pH of 6.8–7.0 with 10% H₂SO₄.

-

The resulting product can then be isolated and purified.

Characterization: The successful synthesis of the diallyl derivative can be confirmed using spectroscopic methods.[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the imide hydrogen (O=CNHC=O), the methylene hydrogens adjacent to the nitrogen (NCH₂CH=CH₂), and the vinyl hydrogens of the allyl group (NCH₂CH=CH₂). The integration ratio of these peaks can confirm the presence of two allyl groups.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the different carbon environments within the molecule, including the carbonyl carbons of the triazine ring and the carbons of the allyl groups.[4]

Caption: Workflow for the synthesis of this compound.

The allyl groups of this compound are reactive and can undergo various chemical transformations, including oxidation to form epoxides, reduction via catalytic hydrogenation to yield the saturated propyl analogue, and electrophilic addition reactions with hydrogen halides.[2]

Applications in Research and Industry

The primary application of this compound is as a crosslinking agent and monomer in the synthesis of polymers and thermosetting resins.[2] Its incorporation into polymer matrices enhances mechanical strength, thermal stability, and chemical resistance, making it valuable for high-performance materials used in coatings, adhesives, and composites.[2]

Potential in Drug Development and Biomedical Applications

While direct applications of this compound as a therapeutic agent are not established, its role as a monomer and crosslinking agent opens avenues for its use in drug delivery systems. Isocyanurate-based polymers and polyurethanes, for which isocyanates are precursors, are being explored for biomedical applications due to their biocompatibility and tunable properties.[5][6]

Polymer-Based Drug Delivery

The versatility of polymers makes them attractive carriers for drugs and biomolecules.[6] By encapsulating a therapeutic agent, polymeric nanoparticles can protect it from degradation, control its release, and potentially target it to specific sites in the body.[6] The crosslinking properties of diallyl isocyanurate can be utilized to create hydrogels for controlled drug release.[7] The density of crosslinking can influence the swelling behavior and the diffusion of the drug from the hydrogel matrix.[3]

Caption: Conceptual diagram of a diallyl isocyanurate-crosslinked hydrogel for controlled drug release.

Biocompatibility Considerations

For any material to be used in biomedical applications, its biocompatibility is of paramount importance. Polyurethanes, which can be synthesized from isocyanates, have been investigated for their biocompatibility.[5][6] Studies have shown that the cytotoxicity of polyurethanes can be influenced by the isocyanate index used in their synthesis.[5] Therefore, careful optimization of the polymer formulation is crucial to ensure the safety of any diallyl isocyanurate-based materials intended for in vivo use.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for laboratory use only by trained professionals.[2] For the related compound, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the GHS hazard statements indicate that it is harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[8] It is recommended to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat, and to work in a well-ventilated area.[8]

Conclusion

This compound is a valuable compound with established applications in polymer and materials science. Its role as a crosslinking agent allows for the creation of materials with enhanced physical and chemical properties. While its direct therapeutic applications are yet to be explored, its potential use in the development of advanced drug delivery systems, particularly in the formation of controlled-release hydrogels, presents an exciting area for future research. Further studies into the biocompatibility and in vivo behavior of diallyl isocyanurate-containing polymers are warranted to fully realize its potential in the pharmaceutical and biomedical fields.

References

- Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. (2026). MDPI. Retrieved from https://www.mdpi.com/1996-1944/17/12/2763

- This compound. CymitQuimica. Retrieved from https://www.cymitquimica.com/base/producto/6294-79-7

- This compound. Benchchem. Retrieved from https://www.benchchem.com/product/b131872

- A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4,6-Trimethyl-1,3,5-triazine and Related Heterocycles. Benchchem. Retrieved from https://www.benchchem.com/product/B131872/technical-guide

- Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. (2018). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070838/

- The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503524/

- Biocompatibility and cytotoxicity evaluation of isophorone diisocyanate based polyetherurethane for biomedical applications. (2020). ResearchGate. Retrieved from https://www.researchgate.

- Designing hydrogels for controlled drug delivery. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4821833/

- In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Retrieved from https://www.mdpi.com/2305-6304/9/11/242

- Synthesis and biological activities of novel isoxazoline-linked pseudodisaccharide derivatives. (2012). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22305409/

- From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. (2024). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/pm/d4pm00186a

- Efficient Solid-Phase Synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. (2001). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11700185/

- 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15695

- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. Retrieved from https://www.mdpi.com/1420-3049/23/1/160

- Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. (2023). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300624/

- Diallyl Isocyanurate. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/94974

- The state-of-the-art polyurethane nanoparticles for drug delivery applications. (2024). Frontiers. Retrieved from https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2024.1378396/full

- Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. (2023). ResearchGate. Retrieved from https://www.researchgate.

- Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-Novel-Bufalin-Lichtstein-Rosen/2b59196b05e046a68d0e76878e11a14c7c82e66d

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2007). ResearchGate. Retrieved from https://www.researchgate.net/publication/244888014_Synthesis_of_246-Tri-substituted-135-Triazines

- 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. (2023). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB5203314.htm

- Structural characterization of triazines. Tesis Doctorals en Xarxa. Retrieved from https://www.tesisenred.net/bitstream/handle/10803/393358/TFMV1de1.pdf

- Polyurethanes for controlled drug delivery. (2017). ResearchGate. Retrieved from https://www.researchgate.net/publication/313493777_8_-_Polyurethanes_for_controlled_drug_delivery

- From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. (2024). DSpace@MIT. Retrieved from https://dspace.mit.edu/handle/1721.1/158253

- Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH & Co.KG. Retrieved from https://www.chemos.de/import/sdb/A0013533_-1_3_5-triallyl-1_3_5-triazine-2_4_6_1H_3H_5H-trione_-_EN.pdf

- Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2024). ResearchGate. Retrieved from https://www.researchgate.

- Biocompatibility of Polyurethanes. (2000). NCBI Bookshelf. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK4528/

- Diallyl Isocyanurate. Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved from https://www.tcichemicals.com/APAC/en/p/I0304

- 1H and 13C NMR correlations between the calculated and experimental data. ScienceDirect. Retrieved from https://www.sciencedirect.com/science/article/pii/S002228600700543X

- Sustained Release Drug Delivery Applications of Polyurethanes. (2018). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6119934/

- Sustained Release of Drug Facilitated Through Chemically Crosslinked Polyvinyl Alcohol-Gelatin (PVA-GE) Hydrogels. (2014). ResearchGate. Retrieved from https://www.researchgate.

- 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. (2020). MDPI. Retrieved from https://www.mdpi.com/1420-3049/25/23/5560

- In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. (2021). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/33632037/

- Hydrogels as Controlled Drug Delivery Systems. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved from https://www.ijpsonline.com/articles/hydrogels-as-controlled-drug-delivery-systems.pdf

- Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L.. MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6636

- 1,3,5-Triazine(290-87-9) 13C NMR spectrum. ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/290-87-9_13CNMR.htm

- Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. (2000). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11063625/

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Diallyl Isocyanurate | 6294-79-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]

- 7. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to Diallyl Isocyanurate (CAS 6294-79-7)

A Note to the Reader: The CAS number 6294-79-7 is assigned to the chemical compound Diallyl Isocyanurate. This guide provides a comprehensive overview of its chemical and physical properties. It is important to note that professionals in drug development and pharmaceutical research may more frequently encounter N-Boc-3-piperidone (CAS 98977-36-7), a key intermediate in the synthesis of piperidine derivatives used in pharmaceuticals.[1][2] This guide will focus exclusively on Diallyl Isocyanurate as specified by the provided CAS number.

Introduction to Diallyl Isocyanurate

Diallyl Isocyanurate (DAIC) is a versatile organic compound with the chemical formula C₉H₁₁N₃O₃.[3] It is characterized by a stable isocyanurate core to which two reactive allyl groups are attached.[4] This structure makes it a valuable crosslinking agent and monomer in polymer chemistry.[5] When incorporated into polymer matrices, DAIC can significantly enhance mechanical strength, thermal stability, and chemical resistance, making it a key component in the production of high-performance materials such as coatings, adhesives, and composites.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Diallyl Isocyanurate is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 6294-79-7 | [3][6] |

| Molecular Formula | C₉H₁₁N₃O₃ | [3][6] |

| Molecular Weight | 209.20 - 209.21 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 145.0 to 150.0 °C | [3] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 145 °C | [6] |

| Solubility | Soluble in organic solvents, generally insoluble in water. | [4] |

| Refractive Index | 1.515 | [3] |

Synthesis of Diallyl Isocyanurate

A common synthetic route to Diallyl Isocyanurate involves the reaction of triallyl 1,3,5-trimellitic acid in the presence of a copper chloride dihydrate catalyst and a xylene solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent unwanted side reactions.

Experimental Protocol for Synthesis:

-

To a 2 L separable flask equipped with a stirrer, reflux condenser, and dropping funnel, add 407 g of xylene and 7.63 g (0.045 mol) of copper chloride dihydrate.[7]

-

Prepare a solution of 254 g (1.02 mol) of triallyl 1,3,5-trimellitic acid in 102 g of xylene and add it to the dropping funnel.[7]

-

Seal the system and purge with nitrogen three times to ensure an oxygen concentration below 0.3 vol%.[7]

-

Begin stirring and heat the flask in a water bath to an internal temperature of 65°C.[7]

-

Add half of the triallyl 1,3,5-trimellitic acid solution dropwise. The reaction is exothermic, and the temperature may rise to around 100°C.[7]

-

Once the initial exotherm subsides and the temperature drops to about 75°C, add the remaining feedstock.[7]

-

After the reaction is complete, distill the xylene from the reaction mixture.[7]

-

Filter the resulting mixture to obtain the oily product.[7]

-

For further purification, water can be added to precipitate the Diallyl Isocyanurate, which is then filtered, washed, and dried under vacuum.[7]

Applications in Research and Industry

Diallyl Isocyanurate's primary application lies in its role as a crosslinking agent in the production of polymers. Its two allyl groups can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks.[5] This crosslinking enhances the thermal and chemical stability, as well as the mechanical properties of the resulting materials.[4]

Key application areas include:

-

Coatings: DAIC is used to produce durable coatings with excellent resistance to heat and chemicals.[3]

-

Adhesives: It is a component in high-strength adhesives.[3]

-

Composites: DAIC is used in the manufacturing of advanced composite materials.[3]

-

Polymer Modification: It can be grafted onto polymers to improve their properties.[5]

Safety and Handling

Diallyl Isocyanurate is classified as harmful if swallowed.[8] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9]

Storage:

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

Conclusion

Diallyl Isocyanurate (CAS 6294-79-7) is a valuable chemical intermediate, primarily utilized as a crosslinking agent in the polymer industry. Its ability to enhance the physical and chemical properties of materials makes it a key component in a variety of industrial applications. Proper handling and storage procedures are necessary to ensure its safe use.

References

- Biosynth. (n.d.). N-Boc-3-piperidone | 98977-36-7 | FB11538.

- ChemicalBook. (2025). Diallyl Isocyanurate | 6294-79-7.

- Guidechem. (n.d.). 6294-79-7 Diallyl Isocyanurate C9H11N3O3, Formula,NMR,Boiling Point,Density,Flash Point.

- CymitQuimica. (n.d.). CAS 6294-79-7: Diallyl isocyanurate.

- Bloom Tech. (2025). Is N-Boc-3-carboethoxy-4-piperidone stable?.

- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.

- Biosynth. (n.d.). Diallyl Isocyanurate | 6294-79-7 | GAA29479.

- GHS. (n.d.).

- ChemBK. (2024). N-Boc-3-piperidone.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Combi-Blocks. (n.d.). Safety Data Sheet.

- MySkinRecipes. (n.d.). N-BOC-3-piperidone.

- TCI America. (2018). Safety Data Sheet.

- Google Patents. (n.d.). WO2016201616A1 - Hybrid scorch retardant/cure co-agent.

- PubChem. (2025). Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825.

- Ambeed. (n.d.). CAS No. 6294-79-7 Specifications.

- Parchem. (n.d.). 1-Boc-3-piperidone (Cas 98977-36-7).

- ChemicalBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(2 ....

- Benchchem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.

- Sigma-Aldrich. (n.d.). 1-Boc-3-piperidone 97 98977-36-7.

- Macmillan Group - Princeton University. (n.d.). Supplementary Information.

- Ambeed. (n.d.). 6294-79-7 | Diallyl Isocyanurate | Triazines.

- Sigma-Aldrich. (n.d.). This compound | 6294-79-7.

- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: A Deep Dive into 1-Boc-3-piperidone Applications.

- Chem-Impex. (n.d.). 1-Boc-3-piperidone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 6294-79-7: Diallyl isocyanurate | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. GHS [greenrockchem.com]

An In-Depth Technical Guide to 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also commonly known as Diallyl Isocyanurate, is a highly versatile organic compound with significant applications in polymer and materials science.[1] This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as a crosslinking agent and monomer. The document is intended to serve as a foundational resource for researchers and professionals engaged in the development of advanced materials.

Core Molecular and Physical Properties

This compound is characterized by a central 1,3,5-triazinane-2,4,6-trione (isocyanurate) core, to which two allyl functional groups are attached.[1] These allyl groups are fundamental to the molecule's reactivity, enabling its participation in polymerization reactions.[1] This leads to the formation of robust, cross-linked three-dimensional polymer networks.[1]

Molecular Formula and Weight

The chemical formula and molecular weight are fundamental parameters for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O₃ | CymitQuimica[2], LookChem[3] |

| Molecular Weight | 209.20 g/mol | Benchchem[1], CymitQuimica[2] |

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are used:

| Identifier | Value | Source(s) |

| CAS Number | 6294-79-7 | Benchchem[1] |

| InChI Key | UCBVELLBUAKUNE-UHFFFAOYSA-N | Benchchem[1], CymitQuimica[2] |

Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | CymitQuimica[2] |

| Purity | 97% | CymitQuimica[2] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a well-established area of organic chemistry, with several reliable methods available.

Primary Synthesis Pathway

The most direct and widely documented method for preparing this compound is through the nucleophilic substitution of cyanuric acid with an allyl halide, such as allyl bromide.[1] This reaction is typically conducted in a basic aqueous medium, where the base facilitates the deprotonation of the N-H groups of cyanuric acid, thereby increasing the nucleophilicity of the nitrogen atoms.[1]

A related and fundamental strategy in triazine chemistry involves the stepwise substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][4] This approach allows for the synthesis of a wide range of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines.[1][4]

Caption: Synthesis of this compound.

Chemical Reactivity of Allyl Groups

The allyl groups are the primary sites of reactivity in this compound.

-

Oxidation: The allyl groups can be readily oxidized to form epoxides, typically using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1]

-

Reduction: The double bonds of the allyl groups are susceptible to reduction, most commonly through catalytic hydrogenation.[1]

-

Addition Reactions: The double bonds can undergo both electrophilic and nucleophilic addition reactions.[1]

Applications in Materials Science

The unique chemical structure of this compound makes it a valuable component in the production of high-performance materials.

Crosslinking Agent and Monomer

Its primary role is as a crosslinking agent and monomer in the synthesis of polymers and thermosetting resins.[1] The incorporation of this compound into polymer matrices enhances key properties such as:

These enhanced properties make it invaluable in the production of advanced coatings, adhesives, and composites.[1]

Polymer Modification

Research has demonstrated its successful use in grafting onto polymers like polypropylene to improve crystallization rates and mechanical properties.[1] It is also useful for improving the compatibility of fillers and reinforcements within a composite material without compromising the final product's integrity.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution

The following is a generalized protocol for the synthesis of this compound.

Materials:

-

Cyanuric acid

-

Allyl bromide

-

A suitable base (e.g., sodium hydroxide)

-

Aqueous solvent

Procedure:

-

Dissolve cyanuric acid in the aqueous basic solution. The base will deprotonate the N-H groups of the cyanuric acid.

-

Slowly add allyl bromide to the solution. The reaction is a nucleophilic substitution where the deprotonated nitrogen atoms of the cyanuric acid attack the electrophilic carbon of the allyl bromide.

-

The reaction mixture is stirred at a controlled temperature to facilitate the reaction.

-

Upon completion, the product, this compound, is isolated through appropriate purification techniques, such as filtration and recrystallization.

Caption: Experimental workflow for synthesis.

Conclusion

This compound is a pivotal molecule in the field of polymer and materials science. Its unique structure, characterized by a stable triazinane core and reactive allyl groups, allows for the creation of highly durable and resistant materials. The synthetic routes are well-established, providing a reliable supply for both research and industrial applications. Further research into its derivatives and applications is likely to yield even more advanced materials with tailored properties.

References

-

This compound - LookChem. [Link]

-

Synthesis of N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates. [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - NIST WebBook. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

Sources

Navigating the Solubility Landscape of Diallyl Isocyanurate: A Technical Guide for Researchers

Introduction: Understanding Diallyl Isocyanurate

Diallyl isocyanurate (DAI) is a versatile triazine-based crosslinking agent renowned for its ability to enhance the thermal and mechanical properties of polymers.[1] Its molecular structure, featuring a stable isocyanurate core and two reactive allyl groups, makes it a valuable component in the formulation of high-performance thermosetting resins, coatings, adhesives, and flame retardants.[1] Professionals in polymer chemistry, materials science, and drug development frequently encounter DAI, and a thorough understanding of its solubility characteristics is paramount for its effective application and for the development of novel formulations.

This technical guide provides a comprehensive overview of the solubility of diallyl isocyanurate in common laboratory solvents. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information, explores the theoretical underpinnings of its solubility, and presents a detailed experimental protocol for its determination.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solid solute, such as diallyl isocyanurate, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of diallyl isocyanurate include:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Diallyl isocyanurate possesses a polar isocyanurate ring with three carbonyl groups and two nitrogen atoms, capable of hydrogen bonding. However, the presence of two nonpolar allyl groups imparts a degree of nonpolar character to the molecule.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve diallyl isocyanurate. Solvents that can effectively interact with the carbonyl and N-H groups of the isocyanurate ring will exhibit better solvency.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solute.

-

Molecular Size and Shape: While less dominant than polarity and hydrogen bonding, the size and shape of the solvent molecules can influence their ability to solvate the diallyl isocyanurate molecule.

Qualitative Solubility Profile of Diallyl Isocyanurate

Based on its chemical structure and available information, a qualitative assessment of diallyl isocyanurate's solubility in various classes of solvents can be made.

Table 1: Predicted Qualitative Solubility of Diallyl Isocyanurate in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess polar groups that can interact with the polar isocyanurate ring but do not have acidic protons that could interfere with the solute. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the isocyanurate ring. However, their polarity may be slightly less optimal than polar aprotic solvents. |

| Nonpolar Aromatic | Benzene, Toluene | Sparingly Soluble to Soluble | The aromatic ring of these solvents can induce dipole interactions with the polar portions of the diallyl isocyanurate molecule, while their nonpolar nature is compatible with the allyl groups. |

| Nonpolar Aliphatic | Heptane, Hexane | Sparingly Soluble to Insoluble | The lack of polarity in these solvents makes it difficult for them to overcome the intermolecular forces within the diallyl isocyanurate crystal lattice. |

| Aqueous | Water | Generally Insoluble | The predominantly nonpolar character of the diallyl isocyanurate molecule, despite the presence of polar groups, leads to poor solubility in highly polar water. |

It is important to note that the related compound, triallyl isocyanurate, is known to be soluble in acetone, heptane, benzene, and methanol. This suggests that diallyl isocyanurate would likely exhibit similar, if not slightly different, solubility behavior.

Experimental Determination of Diallyl Isocyanurate Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diallyl isocyanurate in a given solvent at a specific temperature.

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the equilibrium solubility of diallyl isocyanurate in a selected solvent at a constant temperature.

Materials:

-

Diallyl Isocyanurate (high purity)

-

Selected Solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of diallyl isocyanurate and add it to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the final volume of the filtered solution.

-

-

Quantification of Solute:

-

Determine the concentration of diallyl isocyanurate in the filtered solution using a validated analytical method such as HPLC or GC.

-

Prepare a series of standard solutions of diallyl isocyanurate of known concentrations in the same solvent to create a calibration curve.

-

Analyze the filtered sample and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL (g/100mL) or other desired units using the following formula:

Solubility (g/100mL) = (Concentration from analysis (g/mL)) x 100

-

Causality Behind Experimental Choices:

-

Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

-

Equilibrium: Allowing sufficient time for equilibration ensures that the solvent is fully saturated with the solute, leading to an accurate solubility measurement.

-

Filtration: The use of a fine filter is essential to remove all undissolved particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: Employing a reliable and validated analytical technique like HPLC or GC ensures accurate quantification of the dissolved solute.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Caption: Workflow for determining diallyl isocyanurate solubility.

Conclusion and Future Perspectives

While a comprehensive quantitative database for the solubility of diallyl isocyanurate in all common solvents is yet to be established, this guide provides a robust framework for researchers and professionals. By understanding the fundamental principles of solubility and employing the detailed experimental protocol, scientists can confidently determine the solubility of diallyl isocyanurate in their specific solvent systems. This knowledge is crucial for optimizing reaction conditions, developing stable formulations, and advancing the application of this important crosslinking agent in various fields of science and technology. Further research to populate a quantitative solubility database would be a valuable contribution to the scientific community.

References

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Addition Reactions of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

Introduction

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as diallyl isocyanurate, is a trifunctional molecule featuring a stable 1,3,5-triazinane-2,4,6-trione core with two reactive allyl groups. This unique structure makes it a valuable building block in polymer chemistry and a versatile precursor for the synthesis of novel functionalized molecules. The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bonds in the allyl substituents, which are amenable to a wide range of addition reactions.

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic addition reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule for the development of new materials, polymers, and therapeutic agents.

Molecular Structure and Reactivity

The core of this compound is an isocyanuric acid derivative, a heterocyclic compound known for its thermal stability. The key to its reactivity lies in the two pendant allyl groups. These allyl groups are electron-rich due to the π-bonds, making them susceptible to attack by electrophiles. Conversely, the double bonds can also be activated towards nucleophilic attack, particularly through conjugate addition reactions.

Part 1: Electrophilic Addition Reactions

Electrophilic addition reactions to the allyl groups of this compound proceed via the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation: Bromination

The addition of halogens, such as bromine, across the double bonds of the allyl groups is a classic example of an electrophilic addition reaction. This reaction is often used to introduce functionality for further chemical transformations.

Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-addition fashion.

Experimental Protocol: Bromination of this compound

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the dibrominated product.

-

Causality Behind Experimental Choices:

-

The use of a non-polar solvent like dichloromethane is crucial to dissolve the starting material and facilitate the reaction without interfering with the electrophilic nature of bromine.

-

The reaction is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of side products.

-

The dropwise addition of bromine ensures that the concentration of the electrophile remains low, preventing unwanted side reactions.

Hydrohalogenation: Free-Radical Addition of HBr

The addition of hydrogen bromide (HBr) to the allyl groups can proceed via two different mechanisms: Markovnikov addition under ionic conditions and anti-Markovnikov addition under free-radical conditions. The anti-Markovnikov addition is particularly useful for introducing a bromine atom at the terminal carbon of the allyl group.[1][2]

Mechanism: In the presence of a radical initiator, such as a peroxide, the reaction proceeds via a free-radical chain mechanism. The bromine radical adds to the double bond to form the more stable secondary carbon radical, which then abstracts a hydrogen atom from HBr.[3]

Experimental Protocol: Anti-Markovnikov Addition of HBr

-

Materials:

-

This compound

-

Hydrogen bromide (HBr) gas or a solution in acetic acid

-

Benzoyl peroxide (radical initiator)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether in a flask protected from light.

-

Bubble HBr gas through the solution at 0 °C or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Causality Behind Experimental Choices:

-

The use of a radical initiator like benzoyl peroxide is essential to initiate the free-radical chain reaction.

-

The exclusion of light is important as it can also initiate radical reactions, potentially leading to a loss of control over the reaction.

-

The anti-Markovnikov regioselectivity is a direct consequence of the stability of the intermediate radical species.[1]

Diagram of Electrophilic Addition Mechanisms

Caption: Mechanisms of electrophilic bromination and free-radical hydrobromination.

Part 2: Nucleophilic Addition Reactions

The double bonds of the allyl groups in this compound can also undergo nucleophilic addition, particularly when the double bond is part of a conjugated system or when the reaction is catalyzed.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile method for the modification of alkenes. It can be initiated by either radicals or a base, leading to the formation of a thioether linkage. This reaction is considered a "click" reaction due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[4][5]

Mechanism: The radical-mediated thiol-ene reaction involves the addition of a thiyl radical to the alkene, followed by chain transfer with another thiol molecule.[4] The base-catalyzed Michael addition involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile.[5]

Experimental Protocol: Radical-Initiated Thiol-Ene Reaction

-

Materials:

-

This compound

-

Thiol (e.g., 1-butanethiol, 2 equivalents)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Solvent (e.g., tetrahydrofuran, THF)

-

-

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1 equivalent), the thiol (2 equivalents), and a catalytic amount of the photoinitiator in THF.

-

Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.

-

Monitor the disappearance of the thiol and alkene peaks by FT-IR or NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the thioether product.

-

Causality Behind Experimental Choices:

-

The use of a photoinitiator and UV light provides a clean and efficient way to generate the initial thiyl radicals.

-

The stoichiometry is chosen to ensure complete conversion of the allyl groups.

-

The reaction is typically fast and can be performed at room temperature, making it a mild and versatile functionalization method.

Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of an amine to an activated alkene. While the allyl groups in this compound are not strongly activated, this reaction can be facilitated by the use of a catalyst or by employing more nucleophilic amines. This reaction is of great interest for the synthesis of amino-functionalized materials.[6]

Mechanism: The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the double bond, leading to the formation of a zwitterionic intermediate which then rearranges to the final product.

Experimental Protocol: Aza-Michael Addition with a Primary Amine

-

Materials:

-

This compound

-

Primary amine (e.g., butylamine, 2 equivalents)

-

Lewis acid catalyst (e.g., Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃)

-

Solvent (e.g., acetonitrile)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add the primary amine (2 equivalents) and a catalytic amount of Yb(OTf)₃.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Causality Behind Experimental Choices:

-

A Lewis acid catalyst is often employed to activate the alkene towards nucleophilic attack by the amine.

-

Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

The use of primary amines is generally more effective than secondary amines due to their higher nucleophilicity and lower steric hindrance.

Diagram of Nucleophilic Addition Workflows

Caption: Experimental workflows for thiol-ene and aza-Michael addition reactions.

Data Summary

| Reaction Type | Reagents | Key Conditions | Product Type |

| Electrophilic Addition | |||

| Bromination | Br₂, CH₂Cl₂ | 0 °C | Dibromoalkane |

| Free-Radical Hydrobromination | HBr, Benzoyl Peroxide | 0 °C, exclusion of light | Anti-Markovnikov Bromoalkane |

| Nucleophilic Addition | |||

| Thiol-Ene Reaction | Thiol, Photoinitiator | UV irradiation, room temp. | Thioether |

| Aza-Michael Addition | Primary Amine, Yb(OTf)₃ | Room temp. | Amino-functionalized alkane |

Conclusion

This compound is a versatile molecule whose reactivity is primarily governed by its two allyl groups. This guide has detailed the key electrophilic and nucleophilic addition reactions that can be performed on this substrate, providing both mechanistic insights and practical experimental protocols. The ability to functionalize the allyl groups through reactions such as halogenation, hydrohalogenation, thiol-ene coupling, and aza-Michael addition opens up a wide range of possibilities for the synthesis of novel polymers, materials, and biologically active compounds. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this area.

References

-

Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]4]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]]

-

Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]5]

-

Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2023, May 24). Chemistry Steps. Retrieved January 16, 2026, from [Link]1]

-

Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]2]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. (2021, July 29). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]]

-

Radical addition of HBr example. (2020, May 6). YouTube. Retrieved January 16, 2026, from [Link]]

-

Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2023, July 7). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]3]

-

Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. (2020, September 8). MDPI. Retrieved January 16, 2026, from [Link]6]

Sources

- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

The Chemical Versatility of Diallyl Isocyanurate: An In-depth Technical Guide to its Oxidation and Reduction

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl isocyanurate (DAIC), a trifunctional molecule featuring a stable isocyanurate core and two reactive allyl groups, is a compound of significant interest in polymer and materials science.[1][2] Its utility as a crosslinking agent for enhancing the thermal and mechanical properties of polymers is well-established.[3] However, the reactivity of its allyl functionalities also opens a gateway to a diverse range of chemical transformations, notably oxidation and reduction reactions. This guide provides a comprehensive technical overview of these transformations, offering insights into the underlying mechanisms, detailed experimental protocols, and the characterization of the resulting derivatives. Understanding these reactions is paramount for researchers seeking to synthesize novel functional molecules for applications ranging from advanced materials to potential pharmacophores.

Introduction: The Diallyl Isocyanurate Scaffold

Diallyl isocyanurate, with the chemical formula C₉H₁₁N₃O₃, is a white crystalline solid.[2] The core of the molecule is a 1,3,5-triazinane-2,4,6-trione ring, a heterocyclic structure known for its thermal stability. The two allyl groups (prop-2-enyl) attached to the nitrogen atoms are the primary sites of chemical reactivity, making DAIC a valuable building block in organic synthesis. The presence of these unsaturated side chains allows for a variety of addition and modification reactions, providing a platform for the synthesis of new molecular architectures with tailored properties.

Oxidation of Diallyl Isocyanurate: Harnessing the Reactivity of the Allyl Groups

The electron-rich double bonds of the allyl groups in diallyl isocyanurate are susceptible to attack by various oxidizing agents. This section will explore two primary oxidative pathways: epoxidation and oxidative cleavage via ozonolysis.

Epoxidation: Formation of Oxirane Rings

The conversion of the allyl groups to epoxides introduces reactive three-membered oxirane rings, transforming DAIC into a potent building block for further functionalization. The resulting diepoxide is a valuable precursor for the synthesis of resins, adhesives, and coatings with enhanced performance characteristics.

The epoxidation of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established reaction in organic synthesis. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[3] In this single-step process, the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. The transfer of π-electrons from the alkene's double bond to the σ* orbital of the peroxo bond in the peroxyacid is a key electronic interaction driving the reaction.[3]

This protocol details the synthesis of 1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione.

Materials:

-

Diallyl isocyanurate (DAIC)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve diallyl isocyanurate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add meta-chloroperoxybenzoic acid (2.2 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Expected Value |

| Product | 1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |

| Yield | Moderate to high |

| Appearance | White solid or viscous oil |

| ¹H NMR | Disappearance of alkene proton signals (δ 5.0-6.0 ppm) and appearance of epoxide proton signals (δ 2.5-3.5 ppm). |

| ¹³C NMR | Disappearance of alkene carbon signals (δ 115-135 ppm) and appearance of epoxide carbon signals (δ 40-60 ppm). |

| IR Spectroscopy | Disappearance of C=C stretch (~1640 cm⁻¹) and appearance of C-O-C stretch of epoxide (~1250 cm⁻¹ and ~850 cm⁻¹). |

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, leading to the formation of carbonyl compounds.[4][5] Applying this reaction to diallyl isocyanurate results in the scission of the allyl chains, yielding isocyanurate derivatives with aldehyde or carboxylic acid functionalities, depending on the workup conditions. These functionalized isocyanurates are valuable intermediates for further synthetic elaborations.

The ozonolysis reaction proceeds via the Criegee mechanism.[4] Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide is then cleaved under either reductive or oxidative conditions to yield the final carbonyl products.

Caption: Ozonolysis workflow of diallyl isocyanurate.

Safety Precaution: Ozone is a toxic and powerful oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood.

Materials:

-

Diallyl isocyanurate (DAIC)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ozone generator

-

Dry ice/acetone bath

-

Zinc dust (for reductive workup)

-

Dimethyl sulfide (DMS) (for reductive workup)

-

Hydrogen peroxide (H₂O₂, 30% solution) (for oxidative workup)

Procedure:

-

Dissolve diallyl isocyanurate (1.0 eq) in a mixture of anhydrous dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap containing potassium iodide solution.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas from an ozone generator through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Purge the solution with a stream of nitrogen or oxygen to remove the excess ozone.

For Reductive Workup (to yield aldehydes): 5a. Add zinc dust (2.5 eq) to the cold solution and allow the mixture to warm to room temperature with vigorous stirring. Alternatively, add dimethyl sulfide (2.2 eq) dropwise to the cold solution and then allow it to warm to room temperature. 6a. Stir for several hours until the ozonide is completely reduced (monitor by TLC or potassium iodide-starch paper). 7a. Filter off the zinc salts (if used) and wash with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude isocyanurate-dialdehyde.

For Oxidative Workup (to yield carboxylic acids): 5b. Carefully add hydrogen peroxide (30% solution, 3.0 eq) to the cold ozonide solution. 6b. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. 7b. After cooling, the product can be isolated by extraction and purification.

| Parameter | Reductive Workup Product | Oxidative Workup Product |

| Product Name | 2,2'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)diacetaldehyde | 2,2'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)diacetic acid |

| ¹H NMR | Aldehyde proton signal (δ 9-10 ppm). | Carboxylic acid proton signal (δ 10-13 ppm). |

| ¹³C NMR | Aldehyde carbonyl carbon signal (δ 190-200 ppm). | Carboxylic acid carbonyl carbon signal (δ 170-185 ppm). |

| IR Spectroscopy | C=O stretch of aldehyde (~1725 cm⁻¹). | Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch of carboxylic acid (~1710 cm⁻¹). |

Reduction of Diallyl Isocyanurate: Saturation of the Allyl Groups

The reduction of the allyl groups in diallyl isocyanurate to the corresponding propyl groups eliminates the reactivity of the double bonds and increases the conformational flexibility of the side chains. This modification can be used to fine-tune the physical properties of DAIC-derived materials.

Catalytic Hydrogenation: The Pathway to Saturation

Catalytic hydrogenation is the most common and efficient method for the reduction of alkenes.[1] The reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of a solid catalyst. The process involves:

-

Adsorption: Both the diallyl isocyanurate and hydrogen gas adsorb onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond in dihydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.

-

Desorption: The saturated product, 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione, desorbs from the catalyst surface.

Safety Precaution: Hydrogen gas is highly flammable. This procedure should be performed in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

Materials:

-

Diallyl isocyanurate (DAIC)

-

Ethanol or Ethyl Acetate (solvent)

-

Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Celite® or other filter aid

Procedure:

-

In a hydrogenation flask, dissolve diallyl isocyanurate in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the palladium on carbon catalyst (typically 1-5 mol%) to the solution.

-

Seal the flask and purge the system with nitrogen or argon to remove air.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the alkene signals.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione.

| Parameter | Expected Value |

| Product | 1,3-dipropyl-1,3,5-triazinane-2,4,6-trione |

| Yield | High to quantitative |

| Appearance | White solid or colorless oil |

| ¹H NMR | Disappearance of alkene proton signals (δ 5.0-6.0 ppm) and appearance of propyl group signals (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, and triplet at ~3.7 ppm). |

| ¹³C NMR | Disappearance of alkene carbon signals (δ 115-135 ppm) and appearance of propyl carbon signals (δ ~11, ~22, and ~48 ppm). |

| IR Spectroscopy | Disappearance of C=C stretch (~1640 cm⁻¹). |

Conclusion: A Versatile Platform for Chemical Synthesis

The oxidation and reduction of diallyl isocyanurate provide a rich field for chemical exploration. The selective transformation of the allyl groups into epoxides, aldehydes, carboxylic acids, or saturated propyl chains allows for the synthesis of a wide array of novel isocyanurate derivatives. These reactions, grounded in fundamental principles of organic chemistry, offer researchers and drug development professionals a versatile platform for creating new materials and molecules with tailored properties. The protocols and mechanistic insights provided in this guide serve as a foundation for further innovation in the chemistry of diallyl isocyanurate and its derivatives.

References

-

Chem-Impex. Diallyl isocyanurate.

-

Benchchem. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.

-

CymitQuimica. This compound.

-

Google Patents. US3065231A - Production of triallyl isocyanurate.

-

PubChem. Diallyl Isocyanurate.

-

GSRS. DIALLYL ISOCYANURATE.

-

Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis.